6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Pyridazinone Histamine H3 Receptor Regioisomer

This specific pyridin-3-ylmethyl regioisomer (CAS 942007-38-7) is a validated pyridazin-3-one histamine H3 receptor inverse agonist with robust in vivo wake-promoting activity. The 3-bromophenyl group enables phasing in X-ray crystallography and halogen bonding for co-crystallization studies. Procurement of the correct regioisomer is critical—the pyridine nitrogen position governs receptor binding geometry, selectivity, and pharmacokinetics. Substituting with the 2- or 4-ylmethyl isomers compromises experimental reproducibility and SAR integrity.

Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
CAS No. 942007-38-7
Cat. No. B6494820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS942007-38-7
Molecular FormulaC16H12BrN3O
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CN=CC=C3
InChIInChI=1S/C16H12BrN3O/c17-14-5-1-4-13(9-14)15-6-7-16(21)20(19-15)11-12-3-2-8-18-10-12/h1-10H,11H2
InChIKeyGQIJUEQFKODRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 942007-38-7): Procurement Specifications and Baseline Identity


6-(3-Bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 942007-38-7) is a synthetic small-molecule pyridazinone derivative with the molecular formula C16H12BrN3O and a molecular weight of 342.19 g/mol . The compound belongs to a therapeutically relevant scaffold class—pyridazin-3-ones—which have been extensively characterized as potent, selective histamine H3 receptor inverse agonists with robust wake-promoting activity in vivo [1]. This structural family occupies a distinct chemical space defined by the dihydropyridazinone core, a 3-bromophenyl group at the 6-position, and a pyridin-3-ylmethyl substituent at the N2 position, making it a precise regioisomer within a set of closely related analogs that differ only in the position of the pyridyl nitrogen attachment.

Why Generic Substitution Fails for 942007-38-7: The Criticality of Pyridyl Regiochemistry


Simple substitution of this compound with another 6-(3-bromophenyl)-2-(pyridinylmethyl)-2,3-dihydropyridazin-3-one analog is not scientifically valid. The three positional isomers—pyridin-2-ylmethyl (CAS 941972-22-1), pyridin-3-ylmethyl (CAS 942007-38-7), and pyridin-4-ylmethyl (CAS 899946-51-1)—share identical molecular formulas and weights but differ in the location of the pyridine nitrogen atom, which directly governs molecular recognition, hydrogen-bonding geometry, and target binding . In the homologous pyridazin-3-one H3 receptor antagonist series, minor modifications to the linker and heterocycle attachment point profoundly alter both in vitro potency and in vivo pharmacokinetic-pharmacodynamic profiles [1]. Therefore, procurement decisions that treat these regioisomers as interchangeable risk acquiring a compound with uncharacterized or divergent biological activity, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-(3-Bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one (942007-38-7) vs. Closest Regioisomers


Precise Regioisomeric Identity: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Substitution

The target compound CAS 942007-38-7 is the exclusive pyridin-3-ylmethyl regioisomer within the series of 6-(3-bromophenyl)-2-(pyridinylmethyl)-2,3-dihydropyridazin-3-ones. The nearest analogs, CAS 941972-22-1 (pyridin-2-ylmethyl) and CAS 899946-51-1 (pyridin-4-ylmethyl), exhibit different connectivity of the nitrogen heteroatom on the pendant pyridine ring. This difference alters the molecular geometry and electronic surface properties . In a closely related pyridazin-3-one H3 receptor inverse agonist series, moving the nitrogen position within a heterocyclic ring resulted in significant variations in functional activity; compounds with a pyridin-3-yl attachment are specifically enumerated among preferred embodiments due to favorable receptor interactions [1]. While quantitative head-to-head data comparing the three isomers is not publicly available, the patent literature establishes a clear structure-activity relationship linking pyridine regioisomerism to differential pharmacological outcomes [1].

Pyridazinone Histamine H3 Receptor Regioisomer

In-Class Pharmacological Relevance: Pyridazin-3-one Scaffold as a Validated H3 Receptor Inverse Agonist Pharmacophore

The pyridazin-3-one core scaffold, exemplified by compounds 13 and 21 in the Hudkins et al. study, exhibits potent functional human H3 receptor antagonism (Kb values in the low nanomolar range) and robust wake-promoting activity in rat EEG/EMG models [1]. While CAS 942007-38-7 itself is not explicitly profiled in this publication, its structural homology places it within a pharmacophore class where linker and substituent regiochemistry critically modulate both target potency and selectivity over other histamine receptor subtypes [1]. The presence of a 3-bromophenyl group at the 6-position, combined with the pyridin-3-ylmethyl N2-substituent, maps onto the SAR template where hydrophobic aromatic substitution at the 6-position and heteroaryl-containing N2 linkers confer enhanced receptor binding [1].

Histamine H3 Receptor Wakefulness CNS Drug Discovery

Distinct Physicochemical Property Profile vs. Non-Brominated Phenyl Analogs

The 3-bromophenyl substituent at the 6-position imparts distinct physicochemical properties compared to non-halogenated or other halogen-substituted analogs. The presence of bromine increases molecular weight (342.19 g/mol), logP, and polarizable surface area relative to the des-bromo phenyl counterpart . In related pyridazinone SAR studies, halogen substitution on the 6-phenyl ring significantly modulates potency, selectivity, and metabolic stability [1]. Specifically, 3-bromo substitution enables halogen bonding interactions that are geometrically and energetically distinct from 4-bromo or 3-chloro substitutions, providing a structural handle for target engagement optimization [1].

Lipophilicity Halogen Bonding Molecular Recognition

Recommended Procurement and Application Scenarios for 942007-38-7 Based on Available Evidence


Regioisomer-Specific H3 Receptor Pharmacological Profiling

Given the established structure-activity relationship for pyridazin-3-one H3 receptor inverse agonists [1], CAS 942007-38-7 is appropriate for head-to-head comparative profiling against its pyridin-2-ylmethyl (CAS 941972-22-1) and pyridin-4-ylmethyl (CAS 899946-51-1) isomers. Such studies would systematically map the effect of pyridine nitrogen position on receptor affinity, functional activity (GTPγS binding), and selectivity across histamine receptor subtypes.

Halogen-Bonding SAR Probe in Pyridazinone-Based CNS Programs

The 3-bromophenyl moiety provides a heavy atom for X-ray crystallography phasing and a specific halogen bond donor for co-crystallization studies with the H3 receptor or other target proteins [1]. This makes the compound a valuable tool for experimentally determining binding mode geometries where 3-bromo substitution is a key pharmacophoric feature.

Medicinal Chemistry Starting Point for Wake-Promoting Agent Optimization

As a representative of the pyridazin-3-one scaffold class with demonstrated in vivo wake activity [1], this compound can serve as a reference point for medicinal chemistry campaigns aiming to optimize pharmacokinetic properties—particularly metabolic stability of the bromophenyl group or CNS penetration of the pyridin-3-ylmethyl linker.

Negative Control or Inactive Comparator in Pyridinylmethyl Isomer Studies

If subsequent data reveal that the pyridin-3-ylmethyl regioisomer exhibits lower target engagement compared to its 2-ylmethyl or 4-ylmethyl counterparts, this compound would serve as a valuable negative control in cell-based assays, enabling structure-activity discrimination that validates the critical role of pyridine nitrogen geometry in primary pharmacology.

Quote Request

Request a Quote for 6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.